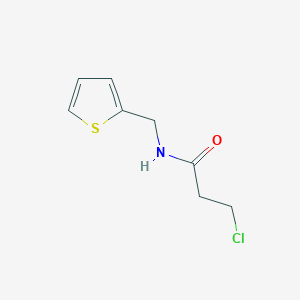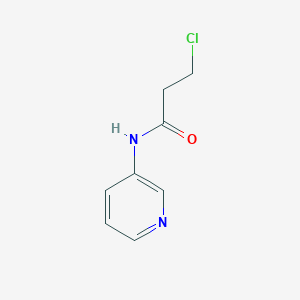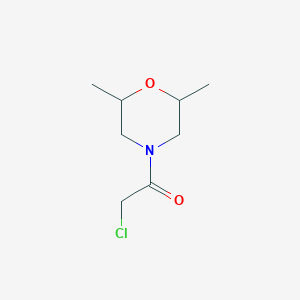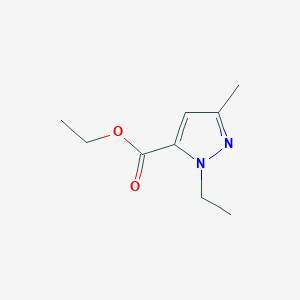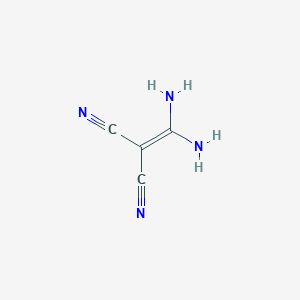
2-(Diaminomethylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diaminomethylidene)propanedinitrile is an organic compound with the molecular formula C4H4N4. It is known for its high thermal stability and chemical reactivity, making it a valuable compound in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Diaminomethylidene)propanedinitrile is typically synthesized through the reaction of ammonium cyanide with cyanamide. The reaction conditions often involve moderate temperatures and controlled environments to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is carefully monitored to maintain consistent quality and safety standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diaminomethylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitrile derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-(Diaminomethylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Researchers utilize it in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism by which 2-(Diaminomethylidene)propanedinitrile exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and structures. The pathways involved often include nucleophilic addition and substitution reactions, which are fundamental in organic chemistry .
Vergleich Mit ähnlichen Verbindungen
Malononitrile: Another nitrile compound with similar reactivity but different applications.
Cyanamide: Shares some synthetic routes but differs in its chemical properties and uses.
Dicyandiamide: Used in similar industrial applications but has distinct chemical behavior.
Uniqueness: 2-(Diaminomethylidene)propanedinitrile is unique due to its dual nitrile groups and the presence of a diaminomethylidene moiety, which confer high reactivity and versatility in various chemical reactions. This makes it particularly valuable in specialized synthetic processes and research applications .
Eigenschaften
IUPAC Name |
2-(diaminomethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3(2-6)4(7)8/h7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWULLXFVTZCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382649 |
Source


|
| Record name | Propanedinitrile, (diaminomethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-12-8 |
Source


|
| Record name | 2-(Diaminomethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, (diaminomethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
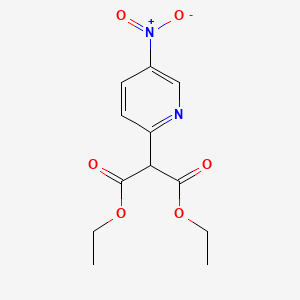
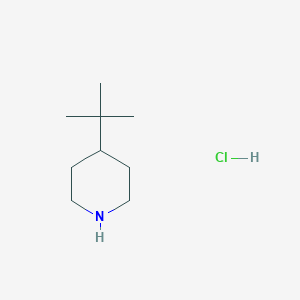
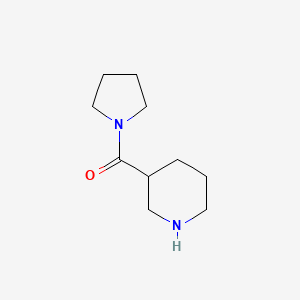
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
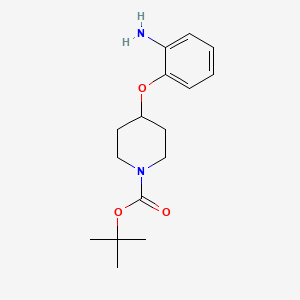
![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)

